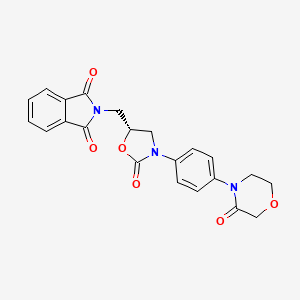

2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Acetylamino)-2-deoxy-D-glucose 1-oxime 3,4,6-triacetate (2-AADG-1-oxime-3,4,6-triacetate) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of 2-deoxy-D-glucose (2-DG) and is synthesized by the reaction of 2-DG with acetylamine and oxime in the presence of a catalyst. 2-AADG-1-oxime-3,4,6-triacetate has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.

Applications De Recherche Scientifique

2-AADG-1-oxime-3,4,6-triacetate has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of glycolysis, which is the metabolic pathway by which glucose is broken down and converted into energy. It has also been studied as a tool to study the effects of glucose deprivation on cells, as well as its potential use in cancer research. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.

Mécanisme D'action

2-AADG-1-oxime-3,4,6-triacetate acts as an inhibitor of glycolysis by blocking the enzyme hexokinase, which is responsible for the first step in the glycolytic pathway. This inhibition of hexokinase prevents glucose from being converted into energy, resulting in glucose deprivation in the cell. In addition, 2-AADG-1-oxime-3,4,6-triacetate has been shown to inhibit other enzymes involved in glycolysis, such as phosphofructokinase and pyruvate kinase.

Biochemical and Physiological Effects

2-AADG-1-oxime-3,4,6-triacetate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. Additionally, it has been shown to reduce inflammation and oxidative stress in cells, as well as to reduce the production of reactive oxygen species.

Avantages Et Limitations Des Expériences En Laboratoire

2-AADG-1-oxime-3,4,6-triacetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it has a relatively low solubility, which can limit its effectiveness in some experiments.

Orientations Futures

There are several potential future directions for 2-AADG-1-oxime-3,4,6-triacetate. One potential future direction is its use in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, it could be used to study the effects of glucose deprivation on cells, as well as to study the effects of other metabolic pathways on cells. Finally, it could be used to study the effects of oxidative stress and inflammation on cells.

Méthodes De Synthèse

2-AADG-1-oxime-3,4,6-triacetate is synthesized by the reaction of 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate with acetylamine and oxime in the presence of a catalyst. This reaction is typically carried out in aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the reaction time is typically 8-12 hours. The reaction produces a white precipitate, which is then purified by recrystallization.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate involves the conversion of D-glucose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Hydroxylamine hydrochloride", "Acetic anhydride", "Pyridine", "Acetic acid", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Conversion of D-glucose to D-glucosamine using hydroxylamine hydrochloride in the presence of sodium acetate and methanol.", "Step 2: Acetylation of D-glucosamine using acetic anhydride and pyridine to form N-acetyl-D-glucosamine.", "Step 3: Oximation of N-acetyl-D-glucosamine using hydroxylamine hydrochloride and acetic acid to form N-acetyl-D-glucosamine oxime.", "Step 4: Triacetylation of N-acetyl-D-glucosamine oxime using acetic anhydride and pyridine to form 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate.", "Step 5: Purification of the final product using chloroform." ] } | |

Numéro CAS |

908353-02-6 |

Nom du produit |

2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate |

Formule moléculaire |

C₁₄H₂₂N₂O₉ |

Poids moléculaire |

362.33 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)

![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)